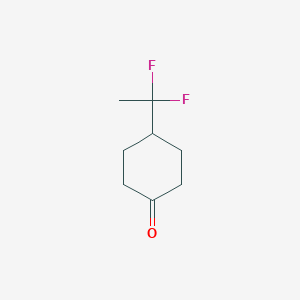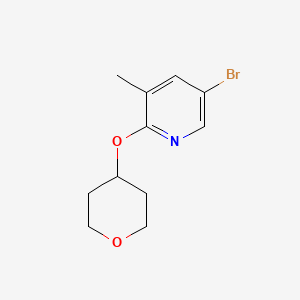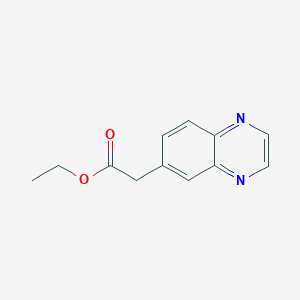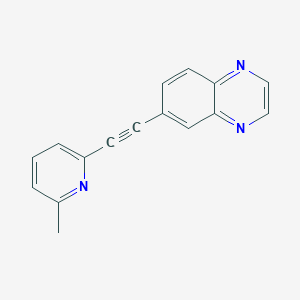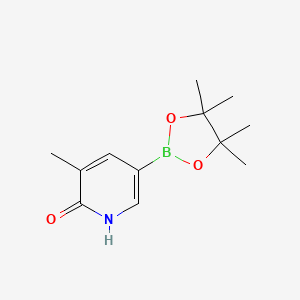
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol
Overview
Description
The compound is a derivative of pyridin-2-ol with a 3-methyl group and a 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group . Pyridin-2-ol (also known as 2-hydroxypyridine) is a type of pyridine, which is a heterocyclic aromatic compound similar to benzene but with one CH group replaced by a nitrogen atom. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group is a boronic ester, which is often used in Suzuki-Miyaura cross-coupling reactions.
Molecular Structure Analysis
The molecular structure of this compound would be based on the structures of pyridin-2-ol and the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group . The exact structure would depend on the positions of these groups on the pyridine ring.Physical And Chemical Properties Analysis
Without specific data, I can only speculate on the properties of this compound. As an aromatic compound with a boronic ester group, it would likely be a solid at room temperature . Its solubility would depend on the specific substituents on the pyridine ring.Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques: A study by Huang et al. (2021) focused on the synthesis of boric acid ester intermediates, involving compounds similar to 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol, through a three-step substitution reaction. This process involved confirming the structures of the compounds using various spectroscopic methods and mass spectrometry (Huang et al., 2021).
- Crystallographic and Conformational Analyses: These compounds were subjected to crystallographic and conformational analyses using X-ray diffraction and density functional theory (DFT), revealing insights into their molecular structures and physicochemical properties (Huang et al., 2021).
Structural Studies and Chemical Reactivity
- Comparative Structural Analysis: Sopková-de Oliveira Santos et al. (2003) compared the structure of a pyridin-2-ylboron derivative to its regioisomer, observing differences in the orientation of the dioxaborolane ring and bond angles. This study provided insights into the structural differences that influence chemical reactivity (Sopková-de Oliveira Santos et al., 2003).
- Molecular Orbital Analysis: The study also involved ab initio calculations of the HOMO and LUMO, aiding in understanding the electronic properties related to the compound's chemical reactions.
Synthetic Applications and Advancements
- Optimization in Synthesis: Bethel et al. (2012) developed an optimized synthesis process for medicinally important compounds, extending to the synthesis of novel boronic esters like 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol, highlighting the versatility and importance of such compounds in pharmaceutical chemistry (Bethel et al., 2012).
Molecular Structure Optimization
- DFT Calculations for Structure Prediction: The molecular structures of related compounds were calculated using DFT, and the results were consistent with the structures determined by X-ray diffraction, emphasizing the reliability of DFT in predicting molecular conformations (Wu et al., 2021).
Catalytic Applications
- Catalytic Processes: Huang et al. (2010) explored the catalytic enantioselective reduction of benzyl oximes, a process that involves boric acid esters and highlights their potential role in asymmetric synthesis and catalysis (Huang et al., 2010).
Polymer Synthesis
- Polymer Formation: A study by Welterlich et al. (2012) involved the synthesis of deeply colored polymers containing dioxaborolane units, demonstrating the utility of such compounds in the field of materials science and polymer chemistry (Welterlich et al., 2012).
properties
IUPAC Name |
3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO3/c1-8-6-9(7-14-10(8)15)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZIPGWSTUWBHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CNC(=O)C(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501147175 | |
| Record name | 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501147175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol | |
CAS RN |
1375302-98-9 | |
| Record name | 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375302-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501147175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




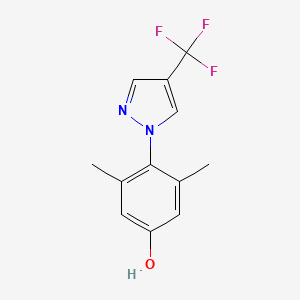
![(2E)-3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1454779.png)
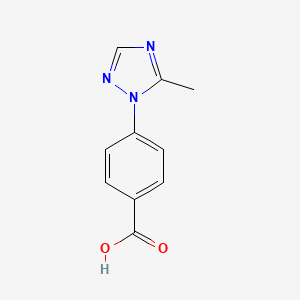
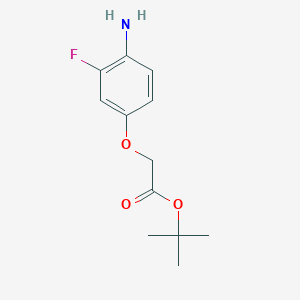
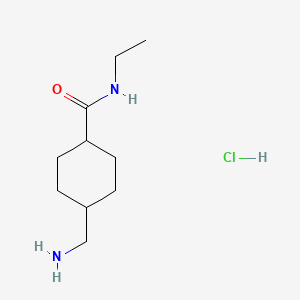
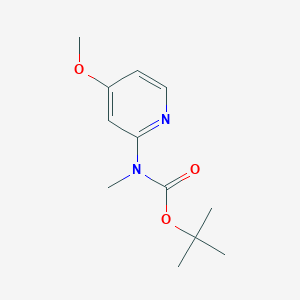
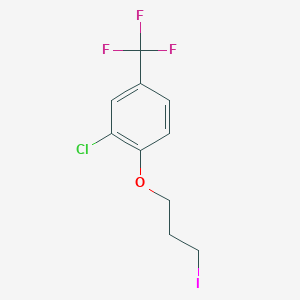
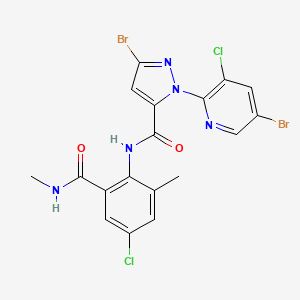
![Ethyl 6-bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1454789.png)
